2-(1H-pyrazol-1-yl)pyridin-4-amine
Description
Properties
IUPAC Name |
2-pyrazol-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRMLYTUGMAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250667-45-8 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for 2-(1H-Pyrazol-1-yl)pyridin-4-amine Synthesis
The creation of the this compound core structure can be achieved through various strategic routes, each with its own set of advantages, from multi-step sequences that allow for controlled construction to more modern, environmentally conscious methods.
Multi-Step Synthetic Pathways
Conventional synthesis of related pyrazole-pyridine systems often involves a multi-step approach. A common strategy begins with the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to form the pyrazole (B372694) ring. nih.gov This is followed by the introduction of the pyridine (B92270) moiety. For instance, a typical pathway might involve the reaction of 4-nitrophenylhydrazine (B89600) with an appropriate enone or 1,3-dicarbonyl compound under acidic conditions to yield a 1-(4-nitrophenyl)-1H-pyrazole. afinitica.com Subsequent reduction of the nitro group to an amine, often through catalytic hydrogenation, provides the aniline (B41778) precursor. afinitica.com This can then be further manipulated to construct the pyridine ring.
Another multi-step approach involves the initial formation of a pyrazolopyridine structure, which is then functionalized. For example, 1-alkyl substituted 1H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized and subsequently undergo N-arylation. researchgate.net Continuous flow technology has also been applied to multi-step syntheses, enabling the rapid production of pyrazoline libraries from aldehydes through a [3+2] cycloaddition. rsc.org
| Starting Materials | Key Intermediates | Final Product Type | Reference |
| 4-Nitrophenylhydrazine, Enone/1,3-dicarbonyl compound | 1-(4-Nitrophenyl)-1H-pyrazoles, Anilines | 4-(Pyrazol-1-yl)carboxanilides | afinitica.com |
| Aldehydes, Diazo species, Alkenes | 2-Pyrazolines | Pyrazoline library | rsc.org |
| 1-Alkyl substituted 1H-pyrazolo[3,4-b]pyridin-3-amine | N/A | N-Arylated pyrazolopyridin-3-amines | researchgate.net |
Eco-Friendly and Catalyst-Free Synthetic Routes
In a push towards greener chemistry, eco-friendly methods for pyrazole synthesis have been developed. One such approach utilizes glycine, the simplest amino acid, as a catalyst in dimethyl sulfoxide (B87167) (DMSO) for Knoevenagel condensation and arylidene formation at room temperature. researchgate.net This method avoids harsh reagents and conditions. Similarly, one-pot, three-component condensation reactions under solvent-free conditions at room temperature have been employed to synthesize pyrazolo[1,2-b]phthalazinediones in excellent yields. researchgate.net
Catalyst-free approaches for the N-arylation of 1,2,3-triazoles have also been reported, offering a scalable and regioselective method for forming N-aryl bonds. organic-chemistry.org Furthermore, catalyst-free synthesis of pyrazolopyridines derived from alicyclic mono-ketones has been demonstrated, highlighting the potential for direct and efficient construction of these fused heterocyclic systems. researchgate.net
| Method | Catalyst/Conditions | Key Features | Reference |
| Knoevenagel condensation | Glycine in DMSO, room temperature | Eco-friendly, mild conditions | researchgate.net |
| Three-component condensation | Sodium hydroxide, solvent-free, room temperature | High yields, one-pot | researchgate.net |
| N-arylation of 1,2,3-triazoles | Catalyst-free | Scalable, regioselective | organic-chemistry.org |
| Pyrazolopyridine synthesis | Catalyst-free | From alicyclic mono-ketones | researchgate.net |
N-Arylation and Related Coupling Reactions
N-arylation is a pivotal reaction for the synthesis of this compound and its derivatives. Copper-catalyzed N-arylation has proven to be a versatile method for coupling pyrazoles with aryl halides. organic-chemistry.orgacs.org These reactions can tolerate a wide range of functional groups on both the aryl halide and the heterocycle. acs.org The use of diamine ligands with copper(I) iodide is a common catalytic system for this transformation. organic-chemistry.orgacs.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also instrumental. This has been combined with biocatalytic reductive amination in a one-pot, two-step process to produce chiral N-arylamines. manchester.ac.uk Furthermore, Suzuki coupling reactions have been utilized, for instance, in reacting a pyrazole-boronic acid pinacol (B44631) ester with a substituted benzonitrile (B105546) in the presence of a palladium catalyst. google.com
| Reaction Type | Catalyst System | Substrates | Reference |
| Copper-catalyzed N-arylation | CuI / Diamine ligand | Pyrazoles, Aryl halides | organic-chemistry.orgacs.org |
| Buchwald-Hartwig Amination | Palladium pre-catalyst / Ligand | Amines, Aryl bromides | manchester.ac.uk |
| Suzuki Coupling | Palladium(II) chloride / Base | Pyrazole-boronic acid ester, Aryl halide | google.com |
Derivatization Strategies of the Pyrazole and Pyridine Moieties
Once the core this compound structure is assembled, further functionalization of both the pyridine and pyrazole rings allows for the exploration of its chemical space and the fine-tuning of its properties.
Functionalization at Pyridine Ring Positions
The pyridine ring of the parent compound offers several positions for functionalization. For example, in the synthesis of adenosine (B11128) A2A receptor antagonists, various heterocyclic amines were introduced at the 6-position of a 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold. nih.gov This was achieved by reacting a chloro-substituted precursor with amines like (R)-2-(methoxymethyl)pyrrolidine or 1,2,3,4-tetrahydroisoquinoline. nih.gov
The amino group at the 4-position of the pyridine ring can also be a site for derivatization. For instance, in the synthesis of 4-(pyrazol-1-yl)carboxanilides, the aniline precursor, derived from the reduction of a nitro group, is reacted with various carboxylic acids to form a diverse range of amides. afinitica.com
Substituent Introduction on the Pyrazole Ring
The pyrazole ring can also be readily functionalized. For instance, the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine involves the use of 4-methyl-1H-pyrazole as a starting material, introducing a methyl group at the 4-position of the pyrazole ring. evitachem.com
Furthermore, methods for the direct functionalization of N-heterocycles are of significant interest. researchgate.net For example, pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of hydrazones, providing a handle for further transformations at the 4-position of the pyrazole ring. nih.gov The synthesis of N-substituted pyrazoles can also be achieved directly from primary amines, allowing for a wide variety of substituents to be introduced on the nitrogen atom of the pyrazole ring. nih.gov
Modifications of the Amino Functionality
The amino group at the C4-position of the pyridine ring in this compound serves as a key functional handle for a variety of chemical transformations. These modifications are crucial for developing new derivatives with tailored electronic, steric, and physicochemical properties. The primary reactions involving this exocyclic amino group include acylation, sulfonylation, and the formation of urea (B33335) and thiourea (B124793) linkages. Such transformations allow for the systematic exploration of the chemical space around the core scaffold.
Detailed, specific research findings on the direct modification of the amino functionality for this compound are limited in widely accessible scientific literature. However, the reactivity of the 4-aminopyridine (B3432731) moiety is well-established, allowing for a discussion of expected transformations. The nucleophilic character of the amino group enables reactions with a range of electrophilic partners.
Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to readily form the corresponding N-substituted amide derivatives. These reactions typically proceed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. The resulting amides, for instance, N-(2-(1H-pyrazol-1-yl)pyridin-4-yl)acetamide or N-(2-(1H-pyrazol-1-yl)pyridin-4-yl)benzamide, introduce a carbonyl group linked to the amino nitrogen.
Sulfonylation: Similarly, the amino group can be converted into a sulfonamide through reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). These reactions are also typically carried out in the presence of a base. The resulting sulfonamides are important structural motifs in medicinal chemistry.
Urea and Thiourea Formation: The synthesis of urea derivatives can be achieved by reacting the primary amine with isocyanates. This addition reaction is generally high-yielding and proceeds under mild conditions. For example, reacting this compound with an appropriate alkyl or aryl isocyanate would yield the corresponding 1-alkyl-3-(2-(1H-pyrazol-1-yl)pyridin-4-yl)urea or 1-aryl-3-(2-(1H-pyrazol-1-yl)pyridin-4-yl)urea. The analogous thiourea derivatives are formed using isothiocyanates as the electrophilic partner.
While specific experimental data and yields for these transformations on this compound are not detailed in the available literature, the general reactivity patterns for aminopyridines support the feasibility of these modifications. The table below outlines the expected products from these fundamental chemical transformations.
Data on Amino Group Modifications
| Modification Type | Reagent Class | Expected Product Structure |
|---|---|---|
| Acylation | Acid Chlorides / Anhydrides (R-COCl / (RCO)₂O) | N-(2-(1H-pyrazol-1-yl)pyridin-4-yl)amide |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-(2-(1H-pyrazol-1-yl)pyridin-4-yl)sulfonamide |
| Urea Formation | Isocyanates (R-NCO) | 1-Substituted-3-(2-(1H-pyrazol-1-yl)pyridin-4-yl)urea |
| Thiourea Formation | Isothiocyanates (R-NCS) | 1-Substituted-3-(2-(1H-pyrazol-1-yl)pyridin-4-yl)thiourea |
Comprehensive Structural Elucidation and Solid State Analysis
Single-Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the molecular structure and packing of crystalline solids.
Table 1: Selected Dihedral Angles in Pyrazole (B372694) Derivatives
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |
|---|---|---|---|
| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | Pyrazole | Benzene | 69.48 (7) |
| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | Pyrazole | 4-Fluorophenyl | 38.0 (1) |
| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | Pyrazole | Pyridine (B92270) | 40.0 (1) |
| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | Pyrazole | Benzonitrile (B105546) | 28.5 (1) |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | Pyrazolyl | Pyrazolyl | 67.9 (1) |
The crystal packing of these compounds is primarily governed by hydrogen bonding interactions. The amino group is a consistent hydrogen bond donor, forming connections with nitrogen atoms on adjacent pyridine rings or other acceptor groups. nih.gov For instance, in the crystal structure of 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, the amino group donates two intermolecular hydrogen bonds, one to a pyridine nitrogen and another to a nitrile nitrogen, creating a two-dimensional network. nih.gov In other derivatives, N—H⋯N hydrogen bonds are the stabilizing forces in the crystal structure. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystal forms, can arise from different compression rates during crystallization. researchgate.net The stability of different polymorphs can be influenced by the energy of hydrogen bond formation. researchgate.net While specific studies on the polymorphism of 2-(1H-pyrazol-1-yl)pyridin-4-amine are not detailed, the general principles suggest that variations in crystallization conditions could lead to different packing arrangements and intermolecular interactions.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution.
¹H NMR: The proton NMR spectra of pyrazole-pyridine derivatives show characteristic signals for the protons on both the pyrazole and pyridine rings. researchgate.net For example, in a related pyrazolo[1,5-a]pyrimidine (B1248293) system, the chemical shifts of the ring protons are well-defined. researchgate.net
¹³C NMR: The carbon-13 NMR spectra provide information on the carbon framework of the molecule. rsc.org The chemical shifts of the carbon atoms in the pyrazole and pyridine rings are distinct and can be assigned using two-dimensional NMR techniques. researchgate.net
Table 2: Representative NMR Data for a Pyrazole Derivative
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹H | Signals corresponding to pyrazole and pyridine ring protons |
| ¹³C | Resonances for all carbon atoms in the heterocyclic rings |
Vibrational Spectroscopy (FTIR and Raman) for Structural Confirmation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra of pyrazole-pyridine derivatives exhibit characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C stretching and bending vibrations, confirming the presence of the pyrazole and pyridine rings and the amine substituent. researchgate.net
Mass Spectrometry for Structural Verification and Purity Assessment
Mass spectrometry is employed to determine the molecular weight of the compound and to assess its purity. The mass spectrum of this compound and its derivatives will show a molecular ion peak corresponding to its molecular formula, confirming its identity. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further verifying the elemental composition. rsc.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine. These calculations provide a fundamental understanding of the molecule's geometry, stability, and electronic characteristics.
Molecular Geometry Optimization and Energetic Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are determined. For similar pyrazole-pyridine structures, studies show that the pyrazole (B372694) and pyridine (B92270) rings are nearly coplanar, with a slight dihedral angle between them. scispace.com This planarity can influence crystal packing and intermolecular interactions.
Energetic analysis confirms that the optimized geometry represents a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies in vibrational calculations. researchgate.net The total energy calculated for the optimized structure provides a measure of its thermodynamic stability. For a related pyrazolo[3,4-b]pyridine derivative, the total energy was calculated to be -1175.74 atomic units (a.u.), indicating high stability. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Pyrazole-Pyridine Systems Note: Data is representative of pyrazole-pyridine systems as specific data for the title compound is not available in the cited literature.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N (Pyridine-Pyrazole Link) | ~1.38 Å |
| Bond Length | N-N (Pyrazole) | ~1.35 Å |
| Bond Length | C=N (Pyridine) | ~1.34 Å |
| Bond Angle | C-N-N (Pyrazole) | ~112° |
| Dihedral Angle | Pyridine-Pyrazole | ~5-15° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
For pyrazole derivatives, the HOMO is typically localized over the electron-rich pyrazole ring and the amine substituent, while the LUMO is distributed across the pyridine ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for various pyrazole-based compounds show energy gaps typically ranging from 3 to 5 eV. researchgate.netnih.gov
Table 2: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives Note: Data is representative of pyrazole derivatives as specific data for the title compound is not available in the cited literature.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Pyrazole-Carboxamide | -6.54 | -1.56 | 4.98 |
| Pyrazolo[3,4-d]pyrimidine | -6.89 | -2.11 | 4.78 |
| Phenyl-Pyrazolyl-Methanone | -6.02 | -2.44 | 3.58 |
Reactivity Descriptors (Chemical Hardness, Softness)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S).
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability and lower reactivity. rasayanjournal.co.in
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. asrjetsjournal.org
Electronegativity (χ) describes the ability of the molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ) is the negative of electronegativity (μ = -χ).
For a series of pyrazole derivatives, calculated chemical hardness values were in the range of 1.5 to 1.7 eV, indicating they are relatively reactive molecules. nih.gov These descriptors are invaluable for predicting how the molecule will behave in chemical reactions. rasayanjournal.co.in
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of the conformational space available to this compound.
These simulations are particularly useful for understanding the molecule's flexibility and how it might adapt its shape upon interacting with a biological receptor. nih.gov Studies on related pyrazole-carboxamides have used MD simulations for periods up to 50 nanoseconds to confirm the stability of docking poses within enzyme active sites. The results often show that the ligand remains stably bound with only minor conformational changes and fluctuations, validating the initial docking results. nih.gov
Quantum Chemical Studies of Spectroscopic Properties (UV-Vis, IR, Raman)
Quantum chemical calculations can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For pyrazole-pyridine systems, the predicted spectra often show good agreement with experimental data, with major absorptions in the UV region corresponding to π → π* transitions. researchgate.netnih.gov
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational method. The calculated IR and Raman spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.govmdpi.com For instance, characteristic vibrational modes for pyrazole-pyridine compounds include N-H stretching, C=N stretching of the pyridine ring, and ring breathing modes. mdpi.com
Table 3: Representative Calculated Vibrational Frequencies for Pyridine/Pyrazole Moieties Note: Data is representative of related compounds as specific data for the title compound is not available in the cited literature. Frequencies are in cm-1.
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) |
| N-H Stretch (Amine) | 3400 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=N Stretch (Pyridine) | 1580 - 1620 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| Ring Breathing (Pyridine) | ~990 |
In Silico Modeling for Ligand-Receptor Interactions
Given the prevalence of pyrazole and pyridine scaffolds in medicinal chemistry, in silico molecular docking is a vital tool for predicting how this compound might interact with biological targets such as enzymes and receptors. nih.gov
Docking studies place the ligand into the binding site of a target protein and score the interaction, typically reported as a binding energy or affinity (in kcal/mol or kJ/mol). Lower binding energies indicate a more favorable interaction. ijnc.ir For pyrazole derivatives, these interactions often involve:
Hydrogen Bonding: The amine group and the nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues in the receptor's active site. nih.gov
Hydrophobic Interactions: The aromatic rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues. nih.gov
For example, a series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amines were identified as potent antagonists of the adenosine (B11128) A2A receptor, a target for Parkinson's disease. nih.govnih.gov Similarly, other pyrazole derivatives have been docked into the active sites of various kinases, showing potential as anticancer agents. nih.gov These in silico models provide a rational basis for designing more potent and selective drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Prediction Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. These models are pivotal in modern drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features essential for biological function. For scaffolds related to this compound, various QSAR methodologies, including 2D-QSAR and 3D-QSAR, have been employed to guide the design of potent inhibitors for various therapeutic targets.
2D-QSAR Studies
Two-dimensional QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atom types or fragments. In a study on 1H-pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, a statistically robust 2D-QSAR model was developed. researchgate.net The model demonstrated a strong correlation between the structural descriptors and the inhibitory activity, satisfying universal benchmarks for reliability and predictive power. researchgate.net Another 2D-QSAR analysis on a series of pyrazole-like acetylcholinesterase (AChE) inhibitors highlighted the importance of molecular volume and the number of multiple bonds in determining the inhibitory potency. shd-pub.org.rs These models provide valuable information for designing new analogs with enhanced activity. shd-pub.org.rs
Table 1: Statistical Validation of a 2D-QSAR Model for 1H-Pyrazole Derivatives as EGFR Inhibitors researchgate.net
| Parameter | Value | Description |
|---|---|---|
| R²train | 0.9816 | Coefficient of determination for the training set. |
| R²adj | 0.97706 | Adjusted R² for the training set. |
| Q² | 0.9668 | Cross-validated correlation coefficient (Leave-One-Out). |
| R²test | 0.6952 | Coefficient of determination for the external test set. |
| R²pred | 0.721131 | Predictive R² for the external test set. |
3D-QSAR Studies: CoMFA and CoMSIA
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding by analyzing the 3D structural properties of molecules. These methods map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules to identify regions where modifications would likely enhance or diminish biological activity.
For a series of 1H-pyrazole derivatives targeting EGFR, both CoMFA and CoMSIA models were developed and showed excellent predictive capacity. researchgate.net Similarly, a receptor-based hybrid 3D-QSAR study was conducted on aminopyrimidinyl pyrazole analogs designed as Polo-like kinase 1 (PLK1) inhibitors. nih.gov This study combined two datasets to build robust CoMFA and CoMSIA models, which were then used to guide the design of more potent inhibitors. nih.gov The statistical validation of these models confirmed their stability and predictive power. nih.gov In a separate investigation on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as C-C chemokine receptor type 1 (CCR1) antagonists, both ligand-based and receptor-guided CoMFA models were developed with reasonable statistics. nih.gov
Table 2: Statistical Results for 3D-QSAR Models of Pyrazole-Containing Scaffolds
| Study Subject | Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Target | Reference |
|---|---|---|---|---|---|
| Aminopyrimidinyl Pyrazole Analogs | CoMFA | 0.628 | 0.905 | PLK1 | nih.gov |
| Aminopyrimidinyl Pyrazole Analogs | CoMSIA | 0.580 | 0.895 | PLK1 | nih.gov |
| 1H-Pyrazole Derivatives | CoMFA_ES | 0.664 | 0.975 | EGFR | researchgate.net |
| 1H-Pyrazole Derivatives | CoMSIA_SHA | 0.614 | 0.938 | EGFR | researchgate.net |
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) Derivatives | CoMFA (Ligand-based) | 0.606 | 0.968 | CCR1 | nih.gov |
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone Derivatives | CoMFA (Receptor-guided) | 0.640 | 0.932 | CCR1 | nih.gov |
Hologram QSAR (HQSAR)
Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment or 3D structural information. It encodes the structural information of each molecule as a molecular hologram, which is then correlated with biological activity. An HQSAR analysis was performed on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting CCR1. koreascience.kr The resulting model showed good predictive ability, and the contribution maps generated from the analysis helped to identify the atomic contributions to the inhibitory effect, explaining the high activity of certain compounds in the series. koreascience.kr
Table 3: Statistical Results of HQSAR Model for CCR1 Antagonists koreascience.kr
| Parameter | Value |
|---|---|
| q² | 0.590 |
| r² | 0.904 |
| Standard Error of Prediction | 0.710 |
| Standard Error of Estimate | 0.344 |
These computational studies underscore the utility of QSAR in the rational design of drugs based on the 2-(1H-pyrazol-1-yl)pyridine and related pyrazole scaffolds. By establishing robust relationships between structure and activity, these models can effectively prioritize the synthesis of novel compounds with potentially improved therapeutic profiles.
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles for 2-(1H-Pyrazol-1-yl)pyridin-4-amine Analogues
The design of ligands based on the pyrazolylpyridine scaffold is a strategic process aimed at tuning the properties of the resulting metal complexes. researchgate.net The versatility of this system allows for synthetic modifications at nearly every position of the 2,6-di(pyrazol-1-yl)pyridine (bpp) skeleton, a well-studied analogue. capes.gov.br This adaptability is crucial for creating ligands with specific steric and electronic characteristics, which in turn dictate the geometry, stability, and even the magnetic or photophysical properties of the metal complexes. researchgate.netnih.gov
Key design principles include:
Substitution on the Pyridine (B92270) Ring: Introducing functional groups onto the pyridine ring can alter the ligand's electron-donating ability. For instance, the amine group in this compound is an electron-donating group, which can enhance the coordinating ability of the pyridine nitrogen.
Substitution on the Pyrazole (B372694) Ring: The pyrazole ring can be functionalized to introduce steric bulk or additional coordinating sites. researchgate.net The ease of synthesis and derivatization of pyrazoles makes them highly attractive building blocks in ligand design. researchgate.net
Bridging Units: For polydentate ligands, the nature of the spacer connecting multiple pyrazolyl-pyridine units is critical. For example, a 1,8-naphthyl spacer has been used to connect two pyrazolyl-pyridine units to create a tetradentate ligand. nih.gov
Chirality: Chiral groups can be incorporated into the ligand framework, such as fusing pinene groups to the pyridyl rings, to induce chirality in the resulting metal complexes. nih.gov
The ultimate goal of these design strategies is to establish clear relationships between the ligand's structure and the properties of the metal complex, enabling the development of materials for applications ranging from catalysis to molecular magnetism. researchgate.net
Coordination Modes of the Pyrazole-Pyridine Framework
The pyrazole-pyridine framework is a versatile building block in coordination chemistry, capable of adopting several coordination modes depending on the ligand's specific structure, the metal ion, and reaction conditions. researchgate.net Pyrazoles themselves can act as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands. researchgate.netrsc.org
Monodentate Coordination: In its simplest form, a pyrazole- or pyridine-containing ligand can bind to a metal center through a single nitrogen atom. chempedia.infovaia.com Pyridine, for example, has one donor nitrogen atom and typically forms one bond with a metal ion, classifying it as a monodentate ligand. vaia.com While bidentate chelation is more common for the 2-(pyrazol-1-yl)pyridine scaffold, monodentate coordination can occur, particularly if steric hindrance prevents the chelate ring from forming. jocpr.comresearchgate.net
Bidentate Coordination: The most common mode for ligands like 2-(1H-pyrazol-1-yl)pyridine is bidentate chelation, where both the pyridinic nitrogen and one of the pyrazole nitrogens bind to the same metal center, forming a stable five-membered ring. This N,N-chelation is a recurring motif in the coordination chemistry of these ligands. researchgate.netnih.gov The deprotonated pyrazolate anion can also exhibit bidentate coordination. nih.gov
Polydentate Coordination: By linking multiple pyrazolyl-pyridine units, ligands with higher denticity can be constructed. For instance, connecting two bidentate pyrazolyl-pyridine units can result in a tetradentate ligand, capable of coordinating to one or more metal centers to form mononuclear or polynuclear complexes, including coordination cages and helicates. nih.gov
A significant class of pyrazole-pyridine analogues are the tridentate N-donor ligands, exemplified by 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(1H-pyrazol-3-yl)pyridine. capes.gov.bracs.orgrsc.org These ligands are analogues of the well-known terpyridine system and bind to a metal ion in a meridional fashion through three nitrogen atoms (two from the pyrazole rings and one from the central pyridine). acs.orgrsc.org This NNN-tridentate coordination enforces a specific geometry, typically octahedral or distorted octahedral, in the resulting metal complexes, such as [M(ligand)₂]²⁺. acs.orgnih.gov The rigid planarity of these ligands is a key feature, influencing the properties of their complexes, particularly in areas like spin-crossover research. capes.gov.bracs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-pyridine ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes are then characterized by a suite of analytical techniques to determine their structure and properties.
The 2-(1H-pyrazol-1-yl)pyridine framework and its analogues form stable complexes with a wide range of transition metals.
Copper (Cu): Copper complexes of pyrazole-pyridine ligands have been extensively studied. nih.gov Syntheses often involve reacting the ligand with copper(II) salts like Cu(NO₃)₂ or CuCl₂. nih.govresearchgate.net The resulting complexes can be mononuclear, such as [Cu(HL)(NO₃)(H₂O)₂]⁺ where the ligand acts as a bidentate chelate, or can involve multiple ligands to form species like CuL₂₂. nih.govresearchgate.net These complexes exhibit various geometries, including distorted tetragonal pyramid and square planar. nih.govresearchgate.net Copper(I) complexes have also been synthesized, often exhibiting interesting photoluminescent properties. researchgate.netmdpi.com
Iron (Fe): Iron(II) complexes based on tridentate 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands are one of the most studied families of spin-crossover (SCO) compounds. capes.gov.bracs.orgnih.gov These are typically synthesized by reacting the bpp-type ligand with an iron(II) salt, yielding octahedral [Fe(bpp)₂]²⁺ complexes. capes.gov.bracs.org The SCO properties of these complexes, which involve a reversible, temperature- or light-induced switching between high-spin and low-spin states, are highly sensitive to modifications on the ligand and the presence of solvent molecules or counter-ions. acs.orgfao.org Iron(II) complexes with bidentate pyrazole-pyridine ligands have also been prepared, sometimes showing unusual coordination environments influenced by the choice of co-ligands. rsc.org
Ruthenium (Ru): Ruthenium(II) complexes bearing tridentate pyrazole-pyridine-pyrazole (NNN) ligands have been synthesized and characterized for their catalytic activity. rsc.org For example, complexes like [RuCl(PPh₃)₂(κ³-NNN-L)]Cl have been used as catalysts in the acceptorless dehydrogenation of alcohols. rsc.org Ruthenium complexes with other pyrazole-containing ligands have also been investigated for their potential antimicrobial properties. nih.gov
Palladium (Pd): Palladium(II) readily forms complexes with pyrazole-based ligands. nih.govrsc.org The synthesis can involve reacting pyrazole-based Schiff bases with palladium precursors like [PdCl₂(NCPh)₂] to yield square-planar trans-[PdCl₂(L)₂] complexes. nih.gov Palladium(II) complexes with tridentate bis(pyrazol-1-yl)amine ligands have also been reported, forming square-planar [Pd(pza)X]⁺ species. nih.gov
Zinc (Zn): A variety of zinc(II) complexes with pyrazole-pyridine ligands have been synthesized, often through hydrothermal methods or simple solution reactions. rsc.orgnih.gov These complexes display diverse coordination geometries, including distorted tetrahedral and octahedral structures. nih.gov For example, the reaction of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with ZnCl₂ yields a mononuclear complex with a distorted tetrahedral ZnN₂Cl₂ core. nih.gov The resulting structures can range from simple mononuclear species to more complex arrangements. rsc.orgcapes.gov.br
Table 1: Selected Transition Metal Complexes with Pyrazole-Pyridine Type Ligands This table is interactive. You can sort and filter the data.
| Metal | Ligand Type | Example Complex Formula | Coordination Geometry | Key Finding/Application | Reference(s) |
| Cu(II) | Bidentate | [Cu(HL)(NO₃)(H₂O)₂]⁺ | Distorted Tetragonal Pyramid | Structural characterization | researchgate.net |
| Fe(II) | Tridentate | [Fe(bpp)₂]²⁺ | Octahedral | Spin-crossover behavior | acs.org, capes.gov.br |
| Ru(II) | Tridentate | [RuH(PPh₃)₂(κ³-NNN-L)]Cl | Octahedral | Catalysis (alcohol dehydrogenation) | rsc.org |
| Pd(II) | Bidentate | trans-[PdCl₂(L)₂] | Square Planar | Cytotoxicity studies | nih.gov |
| Zn(II) | Bidentate | [ZnCl₂(L)] | Distorted Tetrahedral | Fluorescence properties | nih.gov |
| Cu(I) | Bidentate | [Cu(N^N)(P^P)]⁺ | Tetrahedral | Photoluminescence | mdpi.com |
| Fe(II) | Bidentate | [Fe(DMPP)₂(tos)₂] | Fe-N₄O₂ | Unusual sulfonate coordination | rsc.org |
| Zn(II) | Tridentate | Zn₃(H₂L)₂(ox)₃(H₂O)₂ | Octahedral | Catalysis (oxidation) | rsc.org |
Coordination-driven self-assembly is a powerful method for constructing complex, discrete supramolecular structures from pyrazole-pyridine ligands and metal ions. researchgate.net The directionality of the coordination bonds and the specific geometry of the ligands and metal centers guide the formation of well-defined architectures like molecular cages, helicates, and coordination polymers. nih.govrsc.orgresearchgate.net
Pyrazolate anions are particularly versatile in self-assembly, with numerous identified coordination modes that allow for the construction of a wide variety of metal cluster compounds and supramolecular materials. rsc.org The self-assembly process can be influenced by factors such as the choice of metal ion, the presence of counter-ions, and even solvent molecules, which can participate in hydrogen bonding to direct the formation of higher-order structures like 1-D chains. researchgate.netmdpi.com For example, iron(II) complexes of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine can form robust structures with channels that allow for the reversible exchange of solvent molecules, which in turn modulates the spin-crossover properties of the material. fao.org Similarly, hydrogen bonding plays a crucial role in the self-assembly of complexes constructed from pyrazole–acetamide ligands, affecting the final crystal packing. nih.gov
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic characteristics of coordination compounds derived from pyrazolyl-pyridine ligands are a major focus of contemporary research. These properties are intrinsically linked to the geometry and electronic structure of the metal complexes, which can be finely tuned by the ligand design.
Spin Crossover (SCO) Phenomena
The spin crossover (SCO) phenomenon, a reversible switching between a low-spin (LS) and a high-spin (HS) state in a metal complex, is a hallmark of certain coordination compounds, particularly those of iron(II). This property is highly sensitive to external stimuli like temperature, pressure, or light, making these materials promising for molecular switches and data storage devices. nih.govresearchgate.net
Iron(II) complexes incorporating the 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) scaffold, a close relative of this compound, are well-known for exhibiting SCO. The ligand field strength provided by the bpp framework is moderate, which is a key prerequisite for facilitating spin transitions in iron(II) ions. nih.gov The electronic nature of substituents at the 4-position of the pyridine ring plays a crucial role in modulating the SCO characteristics.
For instance, studies on functionalized bpp ligands have demonstrated that both gradual and abrupt spin transitions can be achieved. In one case, a supramolecular iron(II) complex showed a gradual LS-to-HS switching beginning around 150 K, with a transition temperature (T1/2) of 254 K. nih.govacs.org Another related complex exhibited a more complex, stepwise SCO profile, including a small hysteresis loop of 2 K, indicating a degree of bistability. nih.govacs.org The transition from the LS state, characterized by a low magnetic moment, to the HS state with a significantly higher magnetic moment upon heating is the defining feature of this phenomenon. acs.org The ability to trap a complex in a specific spin state, for example, by rapid cooling, further highlights the potential for these materials in memory applications. nih.gov
Luminescence and Photophysical Properties
Coordination complexes of pyrazolyl-pyridine ligands with d10 metal ions like copper(I) and zinc(II) often exhibit interesting luminescence and photophysical properties. These properties are valuable for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).
The luminescence of these complexes is highly dependent on the geometry of the metal center and the nature of the ancillary ligands. For example, copper(I) complexes with pyridine-pyrazole ligands and various phosphine (B1218219) co-ligands have been studied extensively. nih.gov The quantum yield (QY) of luminescence, a measure of the efficiency of the emission process, can be dramatically influenced by the steric bulk and rigidity of the phosphine ligand. A complex with a bulky and rigid Xantphos ligand demonstrated a very high QY of 78%, whereas a more flexible PPh3 ligand resulted in a much lower QY. nih.gov This suggests that restricting structural flexibility minimizes non-radiative decay pathways, thereby enhancing emission. nih.gov
Complexes of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine with zinc chloride have also been shown to exhibit a significant enhancement in fluorescence upon complexation. amazonaws.com This "turn-on" fluorescence response is a desirable feature for chemical sensors. The emission properties can also be tuned by the specific structure of the complex. For example, a one-dimensional copper(I) coordination polymer displayed weak orange fluorescence, while a related three-dimensional polymer showed blue emission with a moderate quantum yield of 13.7%. soton.ac.uk
Redox Processes via Cyclic Voltammetry
The redox behavior of metal complexes based on pyrazolyl-pyridine ligands is crucial for their application in areas such as catalysis and energy storage. Cyclic voltammetry (CV) is a primary technique used to investigate these electron transfer processes.
Studies on cobalt(II) complexes with bpp ligands have revealed redox-triggered SCO. mdpi.com Upon oxidation from Co(II) to Co(III), the complex can switch its spin state. This process helps to stabilize the oxidized state by distributing the charge more effectively across the metal-ligand bonds, leading to high electrochemical reversibility. mdpi.com This characteristic is particularly advantageous for applications in redox flow batteries, where stable and reversible redox cycles are essential. mdpi.com The ability of the ligand framework to accommodate changes in the metal's oxidation state without significant structural degradation is a key factor in the performance of these complexes in electrochemical applications. mdpi.com
Catalytic Applications of Metal Complexes
The well-defined coordination environment provided by pyrazolyl-pyridine ligands makes their metal complexes suitable candidates for various catalytic applications. Nitrogen-based ligands are widely used in catalysis, and the specific electronic and steric properties of the pyrazolyl-pyridine scaffold can be harnessed to promote specific chemical transformations. chemscene.comnih.gov
Palladium(II) complexes featuring pyrazole-based N-heterocyclic carbene (NHC) ligands have shown activity in important carbon-carbon bond-forming reactions. acs.org An initial study of such complexes in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions revealed that the nature of the substituents on the pyrazole ring has a significant effect on the catalytic activity. acs.org This highlights the tunability of these systems for optimizing catalytic performance. Pyrazole derivatives are also explored for their potential in synthesizing more complex heterocyclic compounds, acting as versatile building blocks in organic synthesis. mdpi.com
Structure Activity Relationship Sar Methodologies and Rational Design
Systematic Modification of Molecular Architecture for Research Objectives
The systematic modification of the 2-(1H-pyrazol-1-yl)pyridin-4-amine core is a fundamental approach to understanding its interaction with biological targets and optimizing its therapeutic potential. This involves the targeted synthesis of analogues with specific structural changes to probe the impact on activity.
For instance, in the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor M4, a series of pyrazol-4-yl-pyridine derivatives were synthesized. nih.gov Although this study focused on a regioisomer of the titular compound, the principles of systematic modification are highly relevant. The process often begins with the synthesis of a core scaffold, which is then elaborated through various chemical reactions, such as Suzuki coupling, to introduce a diversity of substituents at key positions. nih.gov In one example, a series of N-(5-(2-substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine derivatives were prepared to explore their insecticidal and antifungal activities. researchgate.net This systematic approach allows for a comprehensive evaluation of how different functional groups on the pyrazole (B372694) and pyridine (B92270) rings influence the desired biological effect.
A crucial aspect of this methodology is the iterative nature of the design-synthesis-testing cycle. Initial screening of a small library of compounds can identify "hit" molecules, which then serve as the starting point for further optimization. The insights gained from the biological evaluation of each new set of analogues guide the design of the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties.
Investigating Substituent Effects on Electronic and Steric Properties
The electronic and steric properties of substituents introduced onto the this compound scaffold play a pivotal role in its biological activity. The strategic placement of electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can profoundly influence molecular interactions.
For example, in a study of pyrazolo[4,3-c]pyridine derivatives, the introduction of different substituents at the N-1 position of the pyrazole ring was shown to affect the ability of the compounds to disrupt protein-protein interactions. acs.org The presence or absence of a substituent, as well as its chemical nature (e.g., a hydroxyl group), can alter the binding affinity for the target protein. acs.org
The electronic nature of substituents on the aromatic rings can modulate the pKa of the molecule, affecting its ionization state at physiological pH, which in turn can influence cell permeability and target engagement. Steric bulk can dictate the orientation of the molecule within a binding pocket, with larger groups potentially creating either favorable van der Waals interactions or unfavorable steric clashes. A review of amino-pyrazoles in medicinal chemistry highlights that the presence of electron-withdrawing substituents can be beneficial for certain antibacterial activities. mdpi.com
Design Principles for Modulating Molecular Recognition Capabilities
The rational design of this compound analogues is guided by principles aimed at optimizing their molecular recognition by a specific biological target. This often involves leveraging knowledge of the target's three-dimensional structure, if available, or building a pharmacophore model based on known active compounds.
A key design principle is the establishment of specific hydrogen bonding interactions. The nitrogen atoms in the pyrazole and pyridine rings, as well as the exocyclic amine group, are potential hydrogen bond donors and acceptors. For instance, in the development of kinase inhibitors, the pyrazole moiety is often critical for forming hydrogen bonds with the hinge region of the kinase. nih.gov The 2-aminopyridine (B139424) portion of a related molecule, crizotinib, is crucial for its activity, with the amino group forming a hydrogen bond with the carbonyl group of a proline residue in the target kinase. nih.gov
Another important design consideration is the introduction of moieties that can engage in hydrophobic or ionic interactions within the binding site. In the development of inhibitors for meprin α and β, the introduction of a halophenol moiety led to a significant increase in activity, likely due to interactions within a sub-pocket of the enzyme. scispace.com Molecular modeling and docking studies are invaluable tools in visualizing these potential interactions and guiding the design of new analogues with enhanced binding affinity. nih.govsemanticscholar.org
The table below summarizes the activity of some pyrazole derivatives, illustrating the impact of different substituents on their biological function.
| Compound ID | Modification | Target | Activity | Reference |
| 12 | Radiofluorinated pyrazol-4-yl-pyridine | M4 Receptor | Positive Allosteric Modulator | nih.gov |
| 5b | N-(5-(2-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine | Insects/Fungi | Potent Insecticidal/Antifungal | researchgate.net |
| 1 | Pyrazolo[4,3-c]pyridine derivative | PEX14-PEX5 PPI | Inhibitor | acs.org |
| 15m | Diphenyl pyrazole with halophenol | Meprin α and β | Potent Inhibitor | scispace.com |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound.
Scaffold hopping involves replacing the central core of a molecule with a different, often structurally distinct, scaffold. This can lead to compounds with improved intellectual property positions, better pharmacokinetic profiles, or different side effect profiles. A notable example is the conversion of a pyrimidine-based inhibitor to a pyrazole core in the development of dual leucine (B10760876) zipper kinase (DLK) inhibitors. nih.gov This shape-based scaffold hopping approach resulted in a pyrazole-containing compound with improved physicochemical properties and brain penetration. nih.gov Computational methods are often employed to identify suitable replacement scaffolds that maintain the three-dimensional arrangement of key interaction points. acs.orgamazonaws.com
Advanced Spectroscopic and Photophysical Characterization of Electronic States
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides fundamental insights into the electronic transitions within a molecule. For pyrazolyl-pyridine derivatives, absorption spectra are typically characterized by intense bands in the UV region, which are assigned to π→π* and n→π* transitions centered on the aromatic heterocyclic systems. nih.gov
The absorption profile is influenced by the electronic nature of substituents and the solvent environment. In a structurally similar compound, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the ligand displays weak fluorescence with an emission maximum centered at 475 nm when excited at 408 nm. amazonaws.com The electronic transitions responsible for absorption can be significantly altered upon coordination with metal ions or structural modification. For instance, the UV-Vis absorption spectra of boron complexes based on a pyridine-pyrazolate scaffold show distinct bands that are sensitive to the molecular structure. researchgate.net
Upon photoexcitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁), from which it can relax via radiative (fluorescence) or non-radiative pathways. The emission spectrum provides information about the energy of the first excited state. Theoretical studies on the related 2-(1H-pyrazol-5-yl)pyridine indicate that the lowest energy transition is primarily a HOMO(π) to LUMO(π*) excitation, which leads to a significant rearrangement of electron density in the excited state. nih.gov This redistribution is a critical factor driving the subsequent photophysical and photochemical processes.
| Compound/System | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | THF | 408 (Excitation) | 475 | 67 | amazonaws.com |
| Pyridine-pyrazolate Boron Complex (P1) | CH2Cl2 | 345 | 415 | 70 | researchgate.net |
| Pyridine-pyrazolate Boron Complex (P5) | CH2Cl2 | 355 | 618 | 263 | researchgate.netnih.gov |
| Dipyridylpyrazole Ligand (pypzR(16)py) | CH2Cl2 | ~310 | ~375 | ~65 | researchgate.net |
Luminescence Properties and Tunability
The luminescence of pyrazolyl-pyridine compounds is a key feature, with applications in sensing and materials science. The free ligands often exhibit weak intrinsic fluorescence. However, their emission can be dramatically enhanced upon complexation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). For example, the coordination of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine with ZnCl₂ results in a significant fluorescence enhancement and a blue shift in the emission maximum to 438 nm. amazonaws.com
Redox Behavior via Cyclic Voltammetry
Cyclic voltammetry (CV) is an essential electrochemical technique used to probe the redox behavior of molecules, providing information on their oxidation and reduction potentials. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For N-heterocyclic aromatic compounds, CV can reveal the ease with which they accept or donate electrons.
The redox behavior is also highly dependent on the experimental conditions, particularly the pH of the solution. researchgate.net In different media (acidic, neutral, or basic), the protonation state of the nitrogen atoms can change, leading to different redox species and potentials. A typical CV experiment would reveal the anodic (oxidation) and cathodic (reduction) peak potentials, which can be used to determine the formal potential (E₁/₂) and assess the reversibility of the redox process.
| Parameter | Description | Typical Value (vs. Ag/AgCl) |
|---|---|---|
| Epa | Anodic Peak Potential (Oxidation) | +0.5 to +1.5 V |
| Epc | Cathodic Peak Potential (Reduction) | -0.5 to -1.5 V |
| E1/2 | Formal Potential ((Epa + Epc)/2) | Variable |
| ΔEp | Peak Separation (|Epa - Epc|) | >59 mV (Quasi-reversible/Irreversible) |
Time-Resolved Spectroscopy for Excited-State Dynamics
Following photoexcitation, molecules can undergo a variety of ultrafast processes. Time-resolved spectroscopy allows for the direct observation of these excited-state dynamics, such as charge transfer, proton transfer, and vibrational relaxation, which occur on timescales from femtoseconds to microseconds.
For pyrazolyl-pyridine systems, excited-state dynamics can be particularly complex. Theoretical investigations on 2-(1H-pyrazol-5-yl)pyridine have shown that upon photoexcitation, an excited-state double proton transfer (ESDPT) can occur when the molecule is hydrogen-bonded with alcoholic solvent partners. nih.gov This process is facilitated by the strengthening of intermolecular hydrogen bonds in the excited state and the redistribution of electron density on the pyridine (B92270) and pyrazole (B372694) moieties. nih.gov Such proton transfer events are a key deactivation pathway for many N-heterocyclic compounds.
Experimental techniques like time-resolved fluorescence spectroscopy are used to measure the lifetime of the excited state. researchgate.netnih.gov In certain pyridine-pyrazolate boron complexes, extended excited-state lifetimes have been reported, which can be advantageous for sensing applications. researchgate.netnih.gov For metal complexes, transient resonance Raman spectroscopy can be employed to identify the location of the excited electron. In ruthenium complexes with a 2,5-di(pyridin-2-yl)pyrazine bridging ligand, this technique helped confirm that the lowest-lying excited state was based on the pyrazine ligand (a metal-to-ligand charge transfer, or MLCT, state). rsc.org These advanced methods are crucial for building a complete picture of the energy dissipation pathways from the moment of light absorption to the return to the ground state.
Emerging Research Directions and Future Perspectives
Development of Novel Pyrazole-Pyridine Hybrid Systems
The modular nature of the pyrazole-pyridine core is a significant advantage, allowing for the rational design of more complex hybrid molecules with tailored biological activities. The fusion of this scaffold with other pharmacologically relevant heterocyles is a burgeoning area of research aimed at creating multi-target agents or overcoming drug resistance. mdpi.com
Recent research has focused on expanding the complexity of this basic structure. For instance, new hybrid molecules that incorporate additional heterocyclic systems, such as quinoline (B57606) or pyrimidine, are being synthesized and evaluated for enhanced antimicrobial and anticancer properties. mdpi.com A notable example is the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. evitachem.com These efforts highlight a strategic shift from simple derivatives to sophisticated, multi-component systems designed to interact with specific biological targets. The primary goal is to develop novel therapeutic agents with improved efficacy and specificity. mdpi.com
| Hybrid System Class | Additional Moieties | Potential Application | Key Research Finding |
|---|---|---|---|
| Pyrazole-Pyridine-Pyrimidine | Pyrimidine | Anticancer (CDK2 Inhibition) | Derivatives show potent, single-digit nanomolar inhibition of CDK2. evitachem.com |
| Pyrazole-Pyridine-Quinoline | Quinoline | Antimicrobial, Anticancer | Hybrids designed as a new class of antimicrobial and anticancer agents. mdpi.com |
| Pyrazole-Clubbed Pyrimidine | Pyrimidine | Antibacterial (MRSA) | Hybrids show promising activity against methicillin-resistant Staphylococcus aureus. bldpharm.com |
| Fused Pyrazolo[3,4-b]pyridines | Fused Pyridine (B92270) Ring | Anticancer, Anti-inflammatory | These structures are versatile and have been developed for a wide range of biological targets. nih.gov |
Integration into Advanced Materials and Functional Architectures
Beyond its biomedical potential, the 2-(1H-pyrazol-1-yl)pyridin-4-amine scaffold is gaining traction in the field of materials science. The nitrogen atoms in both the pyrazole (B372694) and pyridine rings act as excellent coordination sites for metal ions, making these compounds ideal ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are highly valued for their tunable porosity, high surface area, and diverse functionalities.
Researchers are exploring the use of pyrazole-pyridine ligands to create novel MOFs with applications in catalysis, gas storage, and sensing. rsc.orgacs.org For example, multifunctional d10 metal-organic materials based on bis-pyrazole/pyridine ligands have been synthesized, demonstrating interesting photoluminescent and catalytic properties. rsc.org Furthermore, the inherent photophysical properties of some pyrazole-pyridine systems make them candidates for the development of chemosensors capable of detecting specific metal ions. mdpi.com The ability to fine-tune the electronic properties of the ligand by modifying the substituents on either ring allows for the creation of materials with tailored functions. There is also emerging interest in nitrated pyrazoles for use in energetic materials due to their high heat of formation and thermal stability. nih.gov
Exploration of New Methodologies for Synthesis and Characterization
The advancement of research into this compound and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic strategies often involve a modular approach, where either the pyridine ring is constructed onto a pre-existing pyrazole, or vice versa. nih.gov A common method involves the coupling of a substituted hydrazine (B178648) with a pyridine derivative bearing appropriate functional groups. nih.govnih.gov
To improve efficiency and sustainability, researchers are exploring novel synthetic routes. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields for related pyrazole compounds. mdpi.com Metal-free catalytic systems are also being investigated to create more environmentally friendly processes. nih.gov
The characterization of these novel compounds relies on a suite of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the chemical structure. rsc.orgmdpi.com For materials applications and to understand solid-state packing, single-crystal X-ray diffraction is an indispensable tool for elucidating the three-dimensional structure. mdpi.com
| Technique Type | Specific Method | Purpose |
|---|---|---|
| Synthesis | Ring formation on a pre-existing ring | Step-wise construction of the pyrazole-pyridine scaffold. nih.gov |
| Microwave-assisted synthesis | To increase reaction rates and yields. mdpi.com | |
| Metal-catalyst-free coupling | Development of sustainable and green synthetic methods. nih.gov | |
| Characterization | NMR Spectroscopy (¹H and ¹³C) | Elucidation of the molecular structure and connectivity of atoms. mdpi.com |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. mdpi.com | |
| Infrared (IR) Spectroscopy | Identification of functional groups within the molecule. rsc.org | |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional arrangement of atoms in the solid state. mdpi.com |
Computational Predictions for Novel Derivative Design
In recent years, computational chemistry has become an indispensable tool in the design and development of novel molecules based on the this compound framework. nih.gov Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide profound insights into the structural and electronic properties of these compounds, guiding the synthesis of derivatives with enhanced properties. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-pyrazol-1-yl)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with halogenated pyridin-4-amine precursors. For example, refluxing 4-aminopyridine with 1H-pyrazole derivatives in ethanol under basic conditions (e.g., cesium carbonate) with copper catalysis can yield the target compound. Optimization includes varying solvents (e.g., DMF vs. ethanol), temperature (35–100°C), and catalyst loading to improve yields. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .
Q. How is the compound purified, and what analytical techniques confirm its identity?
- Methodological Answer : Post-synthesis, the crude product is purified via silica gel chromatography using gradients of ethyl acetate/hexane or recrystallization. Identity confirmation employs H/C NMR to verify proton and carbon environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, pyridinamine NH at δ 6.5–7.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., NH stretches at ~3300 cm) .
Q. What crystallographic methods are used to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DMSO solutions. Data collection uses diffractometers (e.g., Enraf–Nonius CAD-4) with Mo/Kα radiation. Structure refinement employs SHELXL for small-molecule crystallography, with R factors <0.05 indicating high accuracy. Key parameters include unit cell dimensions (e.g., triclinic P1 space group) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structural derivatives be designed to enhance biological activity, and what assays validate their efficacy?
- Methodological Answer : Substituent modifications (e.g., fluorophenyl or morpholine groups) are introduced via S-alkylation or cross-coupling reactions. Biological evaluation involves kinase inhibition assays (e.g., TRK kinase) using fluorescence polarization or ATP-competitive binding assays. IC values are calculated from dose-response curves, with crystallographic docking studies (e.g., PHENIX software) guiding SAR analysis .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or pH effects. Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For crystallography, re-refinement with SHELX or PHASER can correct misassigned symmetry or thermal parameters. Collaborative data-sharing platforms (e.g., RCSB PDB) enable comparison with deposited structures .
Q. How can computational methods predict the compound’s reactivity or interactions in drug discovery?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions, with binding free energies estimated via MM-PBSA. Pipeline integration (e.g., AutoDock Vina) screens derivative libraries for ADMET properties .
Q. What challenges arise in experimental phasing for X-ray structures of pyrazole-amine complexes?
- Methodological Answer : Heavy atom derivatives (e.g., selenomethionine) or molecular replacement (using SHELXD/SHELXE) are used for phasing. Challenges include low-resolution data (>2.0 Å) or twinned crystals. Multi-wavelength anomalous dispersion (MAD) or iterative model building in COOT improves electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
